molecular formula C20H22N2O3S B2802276 2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-06-8

2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2802276
CAS No.: 898411-06-8
M. Wt: 370.47
InChI Key: OKFNOSPJSVHRBJ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, including compounds with structural similarities to the query chemical, demonstrated potent anticancer activity against various human tumor cell lines such as HeLa, HCT-116, and MCF-7. Specifically, a compound with an 8-quinolinyl moiety exhibited significant anticancer effects, including induction of apoptosis, cell cycle arrest in the G2/M phase, and activation of caspases in cancer cells. QSAR studies further elucidated the relationship between structure and biological activity, highlighting the importance of molecular descriptors in benzenesulfonamide's activity (Żołnowska et al., 2018).

Antimicrobial Evaluation

Research into 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potent antimicrobial properties against Gram-positive bacteria. The synthesis of these compounds was driven by diazotized N-(pyrimidin-2-yl)-benzenesulfonamide, diazocoupled with 8-hydroxyquinoline, leading to the identification of compounds with high antimicrobial activity (Biointerface Research in Applied Chemistry, 2019).

Synthetic Methodologies and Chemical Transformations

Studies on the synthesis of novel quinolines and related heterocyclic compounds have explored the utility of benzenesulfonamide derivatives in the development of potential anticancer and radioprotective agents. These synthetic efforts have led to the creation of compounds demonstrating significant in vitro cytotoxic activity against cancer cell lines, alongside notable radioprotective effects in vivo (Ghorab et al., 2008; Ghorab et al., 2007).

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-12-7-13(2)20(14(3)8-12)26(24,25)21-17-9-15-5-4-6-22-18(23)11-16(10-17)19(15)22/h7-10,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNOSPJSVHRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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